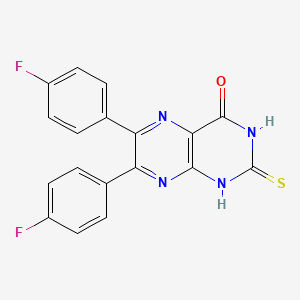

![molecular formula C9H15FO3S B2655058 [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride CAS No. 2172499-82-8](/img/structure/B2655058.png)

[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

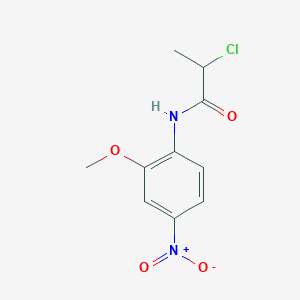

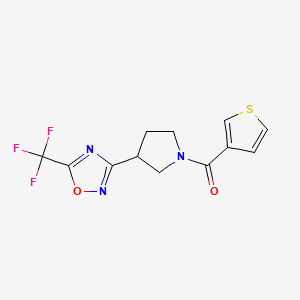

“[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride” is a chemical compound used for pharmaceutical testing . It is also known as “[1-(tetrahydro-2H-pyran-4-yl)cyclopropyl]methanamine” with a CAS Number of 1492419-35-8 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H15FO3S, and its molecular weight is 222.28 . The structure includes an oxan-4-yl group attached to a cyclopropyl group, which is further attached to a methanesulfonyl fluoride group .Aplicaciones Científicas De Investigación

Biochemical Interactions with Enzymes

- Methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This interaction highlights its potential in studying enzyme mechanisms.

Synthesis and Reactivity in Organic Chemistry

- Methanesulfonyl fluoride derivatives are used in electrophilic anti-addition reactions to carbon-carbon double bonds for synthesizing β-fluoroalkyl-methylthioethers (Haufe et al., 1988).

- They are also utilized in the generation of o-quinodimethanes, which are trapped with electron-deficient olefins to produce cycloadducts (Shirakawa & Sano, 2014).

Application in Medicinal Chemistry

- Research on methanesulfonyl fluoride demonstrates its use in studying acetylcholinesterase's reactions, relevant for understanding mechanisms in neurological disorders (Greenspan & Wilson, 1970).

Fluorination Techniques

- Methanesulfonyl fluoride is used in selective fluorination methods via nucleophilic substitution, demonstrating its role in modifying chemical structures for specific applications (Makino & Yoshioka, 1987).

Advancements in Fluorine Chemistry

- Novel methods for synthesizing sulfonyl fluorides, which are significant in various chemical reactions, have been developed using related compounds (Laudadio et al., 2019).

Environmental Remediation Studies

- The compound's related variants are also studied for their potential in environmental remediation, such as in the oxidation of pollutants (Park et al., 2016).

Propiedades

IUPAC Name |

[1-(oxan-4-yl)cyclopropyl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3S/c10-14(11,12)7-9(3-4-9)8-1-5-13-6-2-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKDFLKGINHEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

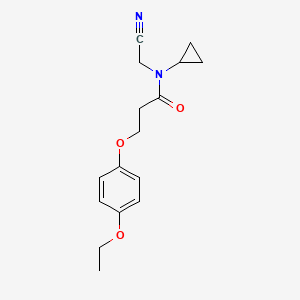

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)

![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)

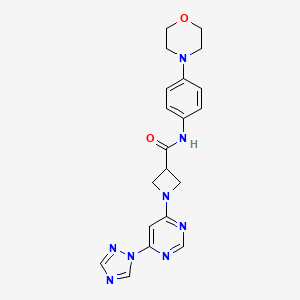

![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)

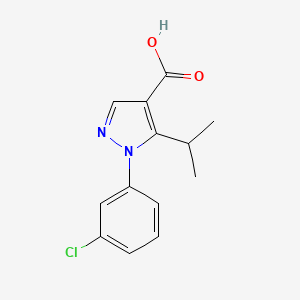

![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)